molecular formula C7H16O2 B1265572 4-Propan-2-yloxybutan-2-ol CAS No. 40091-57-4

4-Propan-2-yloxybutan-2-ol

Cat. No. B1265572
CAS RN: 40091-57-4
M. Wt: 132.2 g/mol
InChI Key: IVTACLGUUXBTMN-UHFFFAOYSA-N
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Description

“4-Propan-2-yloxybutan-2-ol” is a chemical compound with the molecular weight of 132.2 . Its IUPAC name is 4-isopropoxy-2-butanol .


Synthesis Analysis

The synthesis of “4-Propan-2-yloxybutan-2-ol” could potentially involve strategies used in alcohol synthesis, such as retrosynthetic analysis . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

The molecular structure of “4-Propan-2-yloxybutan-2-ol” can be analyzed using various techniques. Modern mass spectrometry (MS) technologies can be combined with a large number of techniques to analyze protein structure and dynamics .


Chemical Reactions Analysis

The chemical reactions involving “4-Propan-2-yloxybutan-2-ol” could be analyzed using various methods. For instance, transformer models have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Propan-2-yloxybutan-2-ol” include its molecular weight and IUPAC name . Further analysis would involve studying properties like color, density, hardness, and melting and boiling points .

Scientific Research Applications

Atmospheric Chemistry

4-Propan-2-yloxybutan-2-ol: is utilized in atmospheric chemistry to understand the distribution of organic compounds across gas, particle, and aqueous phases. Its role in estimating Henry’s Law Constant (HLC) is crucial for modeling the environmental fate of volatile organic compounds .

Biomedical Research

In biomedical research, 4-Propan-2-yloxybutan-2-ol is part of the synthesis and application of biomedical polymers. These polymers are significant in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Environmental Science

The compound finds applications in environmental science, particularly in the synthesis of environmentally friendly metal nanoparticles (MNPs) by microorganisms. These MNPs are used in agriculture, medicine, and environmental remediation .

Material Science

4-Propan-2-yloxybutan-2-ol: is relevant in material science for the development of responsive hydrogels. These hydrogels are used in catalysis, micro-system technology, and as smart frameworks in various material science applications .

Chemical Engineering

In chemical engineering, 4-Propan-2-yloxybutan-2-ol is part of the study of Artificial Neural Networks (ANNs). ANNs are applied to solve problems related to fault detection, signal processing, modeling, and control of chemical and biochemical processes .

Pharmaceuticals

The compound is investigated for its potential in pharmaceutics, especially in the development of biocompatible ionic liquids. These liquids enhance the solubility and bioavailability of drugs, addressing challenges associated with conventional solvents .

Analytical Chemistry

4-Propan-2-yloxybutan-2-ol: is used in analytical chemistry for chemometrics, which involves the statistical and computer application in the analysis of chemical data. This is crucial for quality control and assurance in various industries .

Agriculture

In agriculture, 4-Propan-2-yloxybutan-2-ol could be involved in the development of plant biostimulants through nanotechnologies. These biostimulants improve crop nutrition, growth, and sustainability in food production .

Mechanism of Action

properties

IUPAC Name

4-propan-2-yloxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTACLGUUXBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960540
Record name 4-[(Propan-2-yl)oxy]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propan-2-yloxybutan-2-ol

CAS RN

40091-57-4
Record name 2-Butanol, 4-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Propan-2-yl)oxy]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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